molecular formula C16H14N2O2S2 B2913560 N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896354-81-7

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2913560
CAS No.: 896354-81-7
M. Wt: 330.42
InChI Key: MHYJUCBHZRQKAM-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a benzothiazole derivative characterized by a methoxy group at the 4-position of the benzo[d]thiazole ring and a methylthio (-SMe) substituent at the 3-position of the benzamide moiety.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-20-12-7-4-8-13-14(12)17-16(22-13)18-15(19)10-5-3-6-11(9-10)21-2/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYJUCBHZRQKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-methoxybenzoic acid, under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the benzothiazole intermediate with methylthiolating agents like methyl iodide in the presence of a base such as sodium hydride.

    Formation of the Benzamide Moiety: The final step involves the coupling of the methylthio-substituted benzothiazole with 3-aminobenzoic acid or its derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Studied for its antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes or receptors involved in cell proliferation, apoptosis, or microbial growth.

    Pathways Involved: The compound can modulate signaling pathways such as the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It may also inhibit key enzymes in bacterial metabolic pathways, resulting in antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Compound 29: (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Fig. 15 in ) shares the 4-methoxybenzo[d]thiazole core but incorporates a thiophene-propenone chain instead of a benzamide. It demonstrated potent antiproliferative activity against breast cancer (IC50 = 9.39 µM), outperforming doxorubicin (IC50 ~30 µM). The presence of the thiophene-propenone moiety likely enhances π-π stacking interactions with biological targets, while the benzamide in the target compound may improve metabolic stability .

N-(Thiazol-2-yl)-benzamide derivatives : and highlight the scaffold’s versatility. For example, compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-benzamide) activates NF-κB signaling but lacks the benzo[d]thiazole ring. The target compound’s benzo[d]thiazole core and 3-(methylthio) group may confer selectivity for zinc-activated channels (ZAC) or other targets due to enhanced lipophilicity and steric effects .

Pharmacological and Physicochemical Properties

Compound Name Core Structure Key Substituents Biological Activity IC50/EC50 Reference
Target Compound Benzo[d]thiazole-benzamide 4-OMe, 3-SMe N/A (Theoretical) N/A
Compound 29 () Benzo[d]thiazole-propenone 4-OMe, thiophene-propenone Antiproliferative (Breast) 9.39 µM
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide Benzo[d]thiazole-benzamide 6-NH2 Corrosion inhibition N/A
3-(Methylsulfonyl)-N-(4-pyridinyl-thiazole) Thiazole-benzamide 3-SO2Me NF-κB activation EC50 ~1–10 µM

Key Research Findings

Anticancer Potential: The 4-methoxybenzo[d]thiazole scaffold (as in Compound 29) shows promise in oncology, with IC50 values <10 µM. The target compound’s methylthio group may further enhance bioavailability .

Structural Optimization: Substitutions at the 3-position (e.g., -SMe vs. -SO2Me) significantly alter electronic properties and target engagement.

Synthetic Feasibility : Rh-catalyzed C-H amidation () offers a viable route for benzamide linkage, though methylthio incorporation may require additional steps .

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by a benzothiazole moiety and a methylthio group, positions it as a promising candidate for various biological applications, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C13_{13}H12_{12}N2_{2}O1_{1}S
  • Molecular Weight : 252.31 g/mol

The compound's structure enhances its solubility and reactivity, making it suitable for interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound may interact with enzymes or receptors involved in cell proliferation, apoptosis, or microbial growth.
  • Signaling Pathways : It has been suggested that the compound can modulate pathways such as the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may inhibit key enzymes in bacterial metabolic pathways, resulting in antimicrobial effects.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown activity against various bacterial strains, suggesting potential use as an antibacterial agent.
  • Anticancer Properties : Studies reveal that it can inhibit the proliferation of cancer cell lines, indicating its potential as an anticancer therapeutic agent.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds to this compound:

Compound NameMolecular FormulaBiological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamideC13_{13}H12_{12}N2_{2}O1_{1}SAntimicrobial, anticancer
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamideC13_{13}H12_{12}N2_{2}O1_{1}SAntimicrobial
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamideC13_{13}H12_{12}N2_{2}O1_{1}SAnticancer

This table illustrates that while many derivatives exhibit similar activities, this compound stands out due to its specific combination of functional groups that enhance its solubility and reactivity compared to other compounds.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis through activation of the caspase pathway and modulation of Bcl-2 family proteins.
  • Antimicrobial Efficacy : Research has shown that this compound possesses significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

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